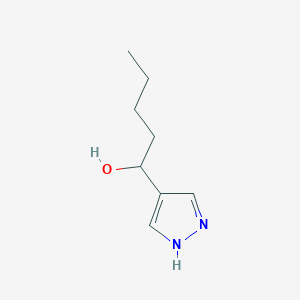![molecular formula C11H19BrO2 B13333197 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13333197.png)
3-([(2-Bromocyclohexyl)oxy]methyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-([(2-Bromocyclohexyl)oxy]methyl)oxolane is a chemical compound with the molecular formula C11H19BrO2 and a molecular weight of 263.17 g/mol . It is also known by its synonym, 3-(((2-Bromocyclohexyl)oxy)methyl)tetrahydrofuran . This compound is characterized by the presence of a bromocyclohexyl group attached to an oxolane ring through an oxy-methyl linkage.
Preparation Methods
The synthesis of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane typically involves the reaction of 2-bromocyclohexanol with tetrahydrofuran in the presence of a suitable base . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-([(2-Bromocyclohexyl)oxy]methyl)oxolane undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-([(2-Bromocyclohexyl)oxy]methyl)oxolane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-([(2-Bromocyclohexyl)oxy]methyl)oxolane involves its interaction with specific molecular targets and pathways. The bromocyclohexyl group is known to interact with biological membranes, potentially disrupting their function and leading to antimicrobial effects . Additionally, the oxolane ring may interact with enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
3-([(2-Bromocyclohexyl)oxy]methyl)oxolane can be compared with other similar compounds, such as:
3-([(2-Chlorocyclohexyl)oxy]methyl)oxolane: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3-([(2-Fluorocyclohexyl)oxy]methyl)oxolane: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
The uniqueness of this compound lies in its specific bromocyclohexyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H19BrO2 |
|---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
3-[(2-bromocyclohexyl)oxymethyl]oxolane |
InChI |
InChI=1S/C11H19BrO2/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9/h9-11H,1-8H2 |
InChI Key |
DWNQSMSNQFHSLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2CCOC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


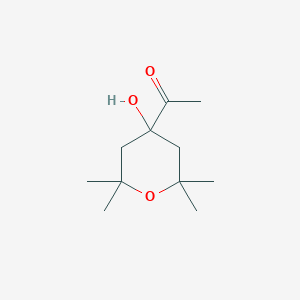
![Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B13333119.png)
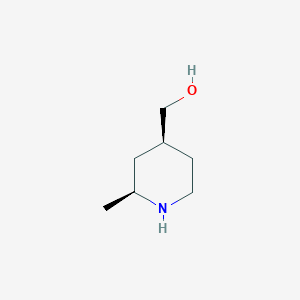
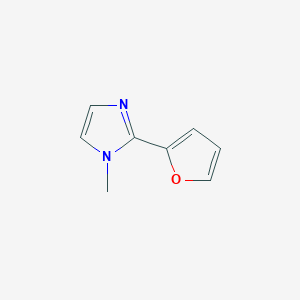
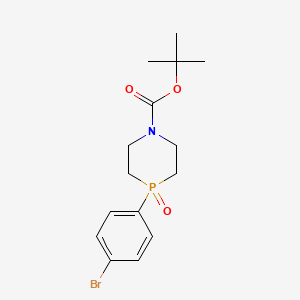
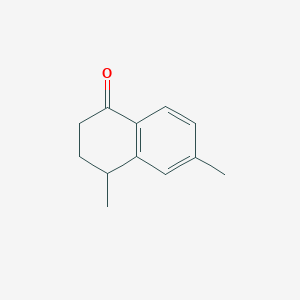
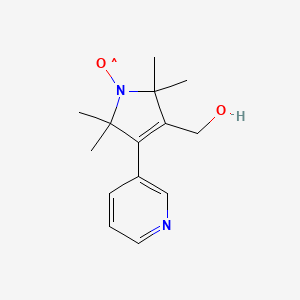
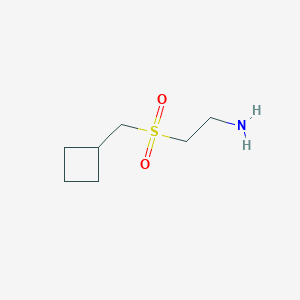
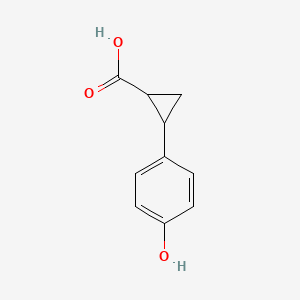
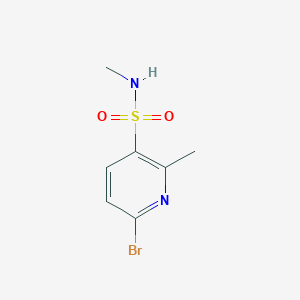
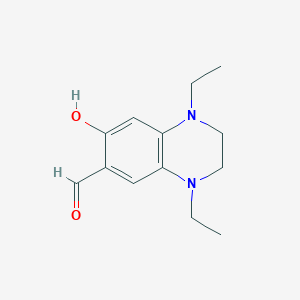
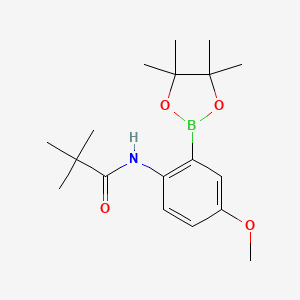
![(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13333212.png)
